2-(furan-2-yl)-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(furan-2-yl)-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a furan ring and a methylphenyl group attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized triazolopyrimidines with varying properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound has shown promise as a potential therapeutic agent. Studies have investigated its activity against various biological targets, including enzymes and receptors.
Medicine: The compound’s potential as a drug candidate has been explored in medicinal chemistry. It has been evaluated for its efficacy in treating diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound’s unique properties make it suitable for use in materials science and catalysis. It can be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may inhibit the activity of a key enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-(furan-2-yl)-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives to highlight its uniqueness. Similar compounds include:
2-aryl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have a similar triazole ring but differ in the fused heterocyclic system, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(furan-2-yl)-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-4-6-12(7-5-11)13-8-9-17-16-18-15(19-20(13)16)14-3-2-10-21-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGDTKUBYHFAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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